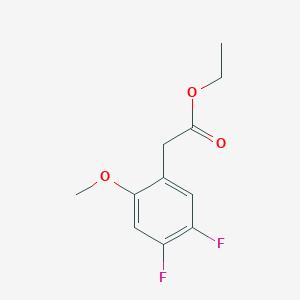

Ethyl 4,5-difluoro-2-methoxyphenylacetate

Description

Properties

IUPAC Name |

ethyl 2-(4,5-difluoro-2-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-3-16-11(14)5-7-4-8(12)9(13)6-10(7)15-2/h4,6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQSEHUOGBMTLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1OC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Overview

The synthesis of ethyl 4,5-difluoro-2-methoxyphenylacetate typically involves a two-step process:

Preparation of the Phenylacetic Acid Precursor : This step involves the synthesis of 4,5-difluoro-2-methoxyphenylacetic acid, which can be achieved through various methods, including fluorination reactions using selective fluorinating agents.

Esterification : The acid is then converted into the ethyl ester through esterification with ethanol, commonly catalyzed by acid catalysts under reflux conditions.

Synthesis Steps

Step 1: Preparation of 4,5-Difluoro-2-Methoxyphenylacetic Acid

Fluorination : The starting material, typically a phenylacetic acid derivative, undergoes fluorination using agents like DAST (diethylaminosulfur trifluoride) or XeF₂ (xenon difluoride) to introduce fluorine atoms at the desired positions.

Methoxylation : If necessary, methoxylation can be performed using methanol and a base like potassium tert-butoxide.

Step 2: Esterification

Reaction Conditions : The acid is mixed with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid).

Procedure : The mixture is heated under reflux conditions to facilitate the conversion of the acid to the ester.

Example Synthesis Conditions

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Fluorination | DAST or XeF₂, Phenylacetic Acid Derivative | Room Temperature, Inert Atmosphere | Varies |

| Methoxylation | Methanol, Potassium tert-butoxide | 0°C, Inert Atmosphere | High |

| Esterification | Ethanol, Acid Catalyst (e.g., H₂SO₄) | Reflux, Several Hours | High |

Purification Techniques

To achieve high purity, the synthesized this compound undergoes purification:

Recrystallization : From ethanol or other suitable solvents to remove impurities.

Column Chromatography : Using silica gel with a hexane/ethyl acetate gradient to further purify the compound.

Verification of Purity

HPLC (High-Performance Liquid Chromatography) : Utilizes a C18 column with an acetonitrile/water mobile phase to assess purity.

¹⁹F NMR (Nuclear Magnetic Resonance) : Confirms the fluorine substitution pattern.

Characterization Methods

Characterizing the structural integrity of this compound involves:

¹H/¹³C/¹⁹F NMR : Assigns methoxy, fluorinated aromatic protons, and ester carbonyl signals.

X-ray Crystallography : Resolves crystal packing and confirms substituent positions.

Mass Spectrometry (ESI-MS) : Validates the molecular weight.

Example Characterization Data

| Technique | Key Features |

|---|---|

| ¹H NMR | Methoxy (δ ~3.8 ppm), Fluorinated Aromatic Protons (δ ~6.5–7.2 ppm) |

| ¹³C NMR | Ester Carbonyl (δ ~170 ppm) |

| ¹⁹F NMR | Fluorine Substitution Pattern |

| ESI-MS | [M+H]⁺ Peak at m/z Calculated for C₁₁H₁₁F₂O₃ |

Stability Considerations

This compound is prone to hydrolysis under acidic or basic conditions. Therefore:

Storage : At –20°C in an inert atmosphere (argon) with desiccants.

Monitoring : Regularly check for degradation via TLC or HPLC.

Thermal Stability

- DSC (Differential Scanning Calorimetry) : Tests decomposition above 150°C.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-difluoro-2-methoxyphenylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The difluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

Oxidation: Formation of 4,5-difluoro-2-methoxybenzoic acid.

Reduction: Formation of 4,5-difluoro-2-methoxyphenylethanol.

Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4,5-difluoro-2-methoxyphenylacetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4,5-difluoro-2-methoxyphenylacetate involves its interaction with specific molecular targets and pathways. The difluoromethyl and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to alterations in cellular processes and biochemical pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Positional Isomers: Ethyl 3,5-Difluoro-4-Methoxyphenylacetate

Key Structural Differences :

- Substituent Positions : The isomer Ethyl 3,5-difluoro-4-methoxyphenylacetate (CAS 691905-11-0) features fluorine atoms at the 3- and 5-positions and a methoxy group at the 4-position, whereas the target compound has fluorines at 4 and 5 and a methoxy group at 2 .

- Electronic Effects: Fluorine atoms at the 3- and 5-positions could alter the electron-withdrawing effects on the aromatic ring, influencing reactivity in substitution reactions.

Applications : Positional isomerism often leads to divergent biological activities. For example, in agrochemicals, methoxy and fluorine placement affects binding to target enzymes like acetolactate synthase in sulfonylurea herbicides .

Fluorinated Phenylacetates with Complex Substituents

Example 1 : Ethyl 2-{2-[(4-Fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate (CAS 339277-80-4)

- Structure : Contains an imidazole ring, sulfonyl group, and additional phenyl substituents (C₂₆H₂₃FN₂O₄S; MW 478.54 g/mol) .

- Comparison :

- Complexity : The imidazole and sulfonyl groups introduce hydrogen-bonding and steric bulk, likely enhancing interactions with biological targets (e.g., kinases or proteases).

- Applications : Such complexity is typical in drug candidates, contrasting with the simpler phenylacetate structure of the target compound, which may serve as a building block rather than a final active ingredient.

Example 2: Methyl 2-(2-(((4-Fluoro-3-(trifluoromethyl)phenyl)amino)sulfonyl)-4,5-dimethoxyphenyl)acetate (CAS CB4366595)

- Structure: Features trifluoromethyl and sulfonamide groups (C₁₈H₁₇F₄NO₆S; MW 451.39 g/mol) .

- Comparison :

- Trifluoromethyl Group : This moiety increases metabolic stability and lipophilicity, a common strategy in drug design.

- Functional Groups : The sulfonamide linkage may confer acidity and enhance binding to enzymes, unlike the ester-based target compound.

Fluorinated Nucleoside Analogs: 2',2'-Difluorodeoxycytidine (dFdC)

- Mechanism : Incorporates into DNA, inhibiting synthesis via polymerase stalling and poor excision by proofreading exonucleases .

- Comparison with Fluorinated Esters: Metabolic Stability: Both dFdC and fluorinated phenylacetates benefit from fluorine’s electronegativity, which resists enzymatic degradation. Biological Targets: dFdC targets DNA metabolism, whereas fluorinated esters may interact with non-nucleic acid targets (e.g., receptors or enzymes).

Data Table: Structural and Functional Comparison

| Compound Name | CAS | Molecular Formula | Substituent Positions | Molecular Weight | Key Features | Potential Applications |

|---|---|---|---|---|---|---|

| Ethyl 4,5-difluoro-2-methoxyphenylacetate | Not provided | C₁₁H₁₂F₂O₃ | 2-OCH₃, 4-F, 5-F | 230.21 | Ethyl ester, difluoro | Pharmaceutical intermediate |

| Ethyl 3,5-difluoro-4-methoxyphenylacetate | 691905-11-0 | C₁₁H₁₂F₂O₃ | 4-OCH₃, 3-F, 5-F | 230.21 | Positional isomer | Agrochemical synthesis |

| Ethyl 2-{2-[(4-fluorophenyl)...}acetate | 339277-80-4 | C₂₆H₂₃FN₂O₄S | Complex substituents | 478.54 | Imidazole, sulfonyl group | Kinase inhibitor candidate |

| 2',2'-Difluorodeoxycytidine (dFdC) | 95058-81-4 | C₉H₁₁F₂N₃O₄ | Sugar moiety fluorination | 263.20 | Nucleoside analog | Anticancer therapy |

Research Findings and Implications

- Positional Isomerism : Small changes in substituent placement (e.g., 2- vs. 4-methoxy) significantly alter electronic and steric profiles, impacting solubility and target affinity .

- Fluorination Patterns : Difluoro substituents enhance stability and lipophilicity, but adjacent functional groups (e.g., sulfonamides, imidazoles) dictate biological specificity .

- Lessons from dFdC : Fluorine’s role in resisting metabolic degradation underscores its utility in both nucleosides and esters, though mechanisms of action differ .

Biological Activity

Ethyl 4,5-difluoro-2-methoxyphenylacetate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : CHFO

- Molecular Weight : Approximately 224.22 g/mol

- Functional Groups : Contains difluoromethyl and methoxy groups attached to a phenyl ring, influencing its reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets. The difluoromethyl and methoxy groups enhance the compound's binding affinity to various biological targets, which can lead to alterations in cellular processes and biochemical pathways. It has been suggested that these interactions may contribute to antimicrobial and anti-inflammatory effects observed in preliminary studies.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been investigated for anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways, potentially serving as a therapeutic agent in conditions characterized by excessive inflammation .

Case Studies and Experimental Data

-

In Vitro Studies : A series of experiments demonstrated that this compound inhibited bacterial growth at concentrations ranging from 10 to 50 µM. The minimum inhibitory concentration (MIC) was determined for various pathogens, showing promising results against Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µM) Staphylococcus aureus 20 Escherichia coli 30 Pseudomonas aeruginosa 25 - Anti-inflammatory Assays : In cell-based assays using macrophages stimulated with lipopolysaccharide (LPS), this compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) by approximately 40% at a concentration of 25 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.